2-[4-(TERT-BUTYL)PHENOXY]-3-NITROPYRIDINE
Overview
Description
2-[4-(TERT-BUTYL)PHENOXY]-3-NITROPYRIDINE is an organic compound that features a pyridine ring substituted with a nitro group and a tert-butylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(TERT-BUTYL)PHENOXY]-3-NITROPYRIDINE typically involves the reaction of 4-tert-butylphenol with 3-nitropyridine. The process begins with the formation of an intermediate through the nucleophilic substitution reaction between 4-tert-butylphenol and a suitable halogenated pyridine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(TERT-BUTYL)PHENOXY]-3-NITROPYRIDINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Substitution: The tert-butylphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Reduction: 2-(4-Tert-butylphenoxy)-3-aminopyridine.
Oxidation: this compound N-oxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(TERT-BUTYL)PHENOXY]-3-NITROPYRIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(TERT-BUTYL)PHENOXY]-3-NITROPYRIDINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tert-butylphenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
2-(4-Tert-butylphenoxy)cyclohexanol: Similar in structure but with a cyclohexanol ring instead of a pyridine ring.
4-Tert-butylphenoxyphthalonitrile: Contains a phthalonitrile group instead of a nitropyridine group.
2,4-Ditert-butylphenol: Lacks the pyridine ring and nitro group but shares the tert-butylphenoxy moiety
Uniqueness
2-[4-(TERT-BUTYL)PHENOXY]-3-NITROPYRIDINE is unique due to the presence of both the nitro group and the tert-butylphenoxy group on a pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-15(2,3)11-6-8-12(9-7-11)20-14-13(17(18)19)5-4-10-16-14/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZIDMSWDQRTCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370885 | |
Record name | 2-(4-tert-butylphenoxy)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246236-65-7 | |
Record name | 2-(4-tert-butylphenoxy)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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